molecular formula C15H9ClN2O3 B3053900 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 56894-41-8

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B3053900
CAS No.: 56894-41-8
M. Wt: 300.69 g/mol
InChI Key: GQZDHSAELUMAAQ-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of benzophenone hydrazide with appropriate reagents. One common method includes the reaction of 2-chlorobenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of both a chlorophenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)14-18-17-13(21-14)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDHSAELUMAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496036
Record name 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-41-8
Record name 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Reactant of Route 6
2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

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